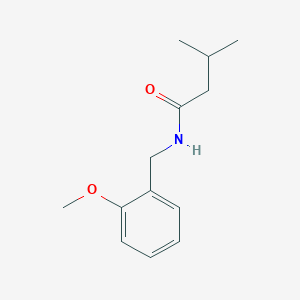
1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione is an organic compound characterized by the presence of both chloro and fluoro substituents on its phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 5-chloro-2-hydroxybenzaldehyde with 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: Halogen substituents on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione, 1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl rings imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds with only one type of substituent.
Propriétés
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-4-5-13(18)12(7-10)15(20)8-14(19)9-2-1-3-11(17)6-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYZJBXKYNHXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)


![Benzaldehyde, 3-ethoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B5886626.png)
![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5886630.png)
![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)



![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)

